1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one
Description
1-{[(2,3-Dibromophenyl)methyl]sulfanyl}ethan-1-one is a sulfur-containing aromatic ketone characterized by a 2,3-dibromobenzylthio group attached to an acetyl moiety. Its structure combines the electronic effects of bromine substituents with the reactivity of a thioether (sulfanyl) group. This analysis focuses on structural, physicochemical, and functional comparisons with similar molecules.
Properties
IUPAC Name |
S-[(2,3-dibromophenyl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVICMJAYMTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C(=CC=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,3-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors . The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features include:
- Sulfanyl (thioether) group (–S–) : Contrasts with sulfonyl (–SO2–) groups in analogs like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one and 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one . Sulfones exhibit higher polarity and electron-withdrawing effects, influencing reactivity and solubility.
- 2,3-Dibromophenyl substituent: Bromine atoms provide steric bulk and enhanced lipophilicity compared to chlorine (e.g., 2-[(2,3-dichlorophenyl)sulfanyl]-1-ethanone derivatives ) or methoxy groups (e.g., 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one ).
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Physicochemical Properties
- Melting Points : Sulfonyl derivatives (e.g., 57–58°C for 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one ) generally have higher melting points than sulfanyl analogs due to increased polarity and crystal packing efficiency. The dibromophenyl group in the target compound may elevate its melting point compared to dichlorophenyl analogs.
- Solubility : Sulfones (e.g., ) are more water-soluble than sulfanyl derivatives due to their polar –SO2– groups. The dibromophenyl group in the target compound enhances lipophilicity, favoring organic solvents.
- Reactivity : Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl groups are chemically stable . The electron-withdrawing bromine atoms may further stabilize the thioether group against nucleophilic attack.
Biological Activity
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one, with the molecular formula C9H8Br2OS and a molecular weight of 324.04 g/mol, is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,3-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. This method allows for the introduction of the dibromophenyl group and the thiol functionality essential for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one exhibit significant antimicrobial activity. For instance, studies on related sulfonyl derivatives have demonstrated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria . The specific compound's activity against pathogens such as Chlamydia has been highlighted, showing promise as a potential therapeutic agent.
The biological activity of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one is largely attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes through its electrophilic nature, which can modify nucleophilic sites on proteins or nucleic acids .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of related compounds:
- Study on Deubiquitinating Enzymes (DUBs) : A screening assay involving various compounds revealed that certain derivatives exhibited selective inhibition against DUBs such as USP7 and UCHL1. This suggests potential applications in cancer therapy where DUBs play a critical role in tumor progression .
- Antichlamydial Activity : A study focused on sulfonylpyridine derivatives found that modifications to the aromatic regions significantly influenced their activity against Chlamydia. The results indicated that electron-withdrawing groups enhanced the antimicrobial properties .
Comparative Analysis
To better understand the biological activity of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Activity Profile |
|---|---|---|
| 1-{[(2,6-dibromophenyl)methyl]sulfanyl}ethan-1-one | Structure | Moderate antibacterial activity |
| 1-{[(2,4-dibromophenyl)methyl]sulfanyl}ethan-1-one | Structure | Low toxicity with some antimicrobial effects |
| 1-{[(4-bromophenyl)methyl]sulfanyl}ethan-1-one | Structure | Notable antichlamydial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
